3,5-Dimethylisothiazole
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Overview
Description
3,5-Dimethylisothiazole is a heterocyclic compound with the molecular formula C5H7NS. It belongs to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylisothiazole typically involves the lithiation of isothiazole at the C-5 position using n-butyllithium, followed by quenching with methyl iodide to introduce the methyl group . This method ensures high selectivity and yield. Another approach involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylisothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Electrophilic substitution reactions, such as nitration, occur primarily at the conjugate acid form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nitration typically involves nitric acid and sulfuric acid under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Nitro derivatives and other substituted products.
Scientific Research Applications
3,5-Dimethylisothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethylisothiazole involves its interaction with various molecular targets and pathways. For instance, in nitration reactions, the compound reacts with nitric acid to form nitro derivatives, primarily at the conjugate acid form . The sulfur and nitrogen atoms in the ring play crucial roles in its reactivity and biological activity.
Comparison with Similar Compounds
- 3,5-Dimethylisoxazole
- 3,5-Dimethyl-1,2,4-thiadiazole
- 3,4-Dimethyl-1,2,5-oxadiazole
- 4,5-Dimethylisothiazole
Comparison: 3,5-Dimethylisothiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in the ring. This combination imparts distinct chemical and biological properties compared to its analogs. For example, while 3,5-Dimethylisoxazole also contains a five-membered ring, it lacks sulfur, which significantly alters its reactivity and biological activity .
Properties
IUPAC Name |
3,5-dimethyl-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-3-5(2)7-6-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEACXLWSZGCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341678 |
Source
|
Record name | 3,5-Dimethylisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24260-24-0 |
Source
|
Record name | 3,5-Dimethylisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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